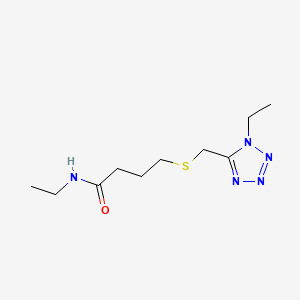
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine, also known by its chemical formula C14H7F3NO2, is a heterocyclic compound. It features a benzoxazine ring with a trifluoromethyl group and a ketone functionality. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine. One common method involves cyclization of an appropriate precursor, such as a 2-(4-trifluoromethylphenyl)phenol, with a suitable reagent under specific conditions. The reaction typically occurs in the presence of acid catalysts.
Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient and scalable processes. These methods ensure high yields and purity. specific details regarding large-scale production remain proprietary.
Analyse Des Réactions Chimiques
Reactivity: 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl group or other substituents.
Ring Opening: The benzoxazine ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like amines or alkoxides.
Ring Opening: Acidic or basic conditions.
Major Products: The specific products depend on the reaction conditions and the substituents present. Common products include derivatives with modified functional groups or open-ring structures.
Applications De Recherche Scientifique
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine finds applications in various fields:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring potential pharmaceutical properties.
Industry: Developing specialty chemicals or polymers.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
103952-75-6 |
|---|---|
Formule moléculaire |
C15H10F3NO2 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-7-5-9(6-8-10)14-19-13(20)11-3-1-2-4-12(11)21-14/h1-8,14H,(H,19,20) |
Clé InChI |
PXRZMXYWGNJDSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
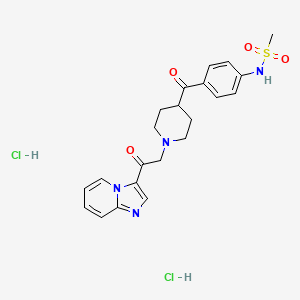
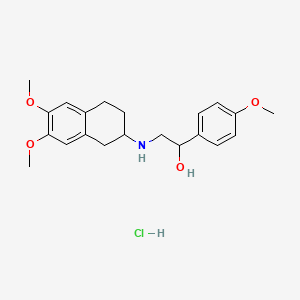
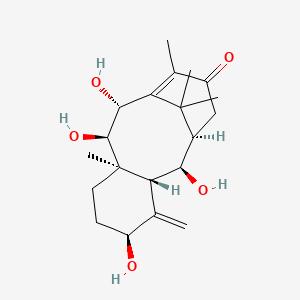
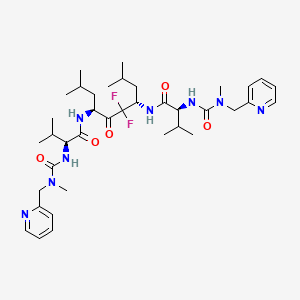
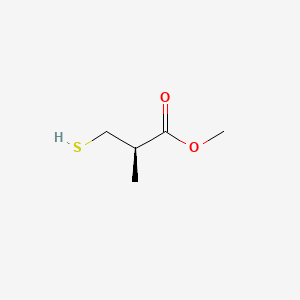
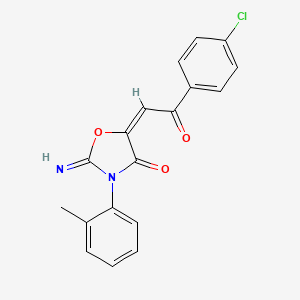
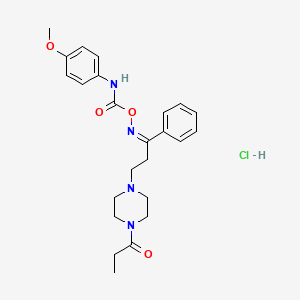
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
